S-(4-chlorophenyl) phenoxyethanethioate
Description
S-(4-chlorophenyl) phenoxyethanethioate is a sulfur-containing organothioate compound characterized by a phenoxyethanethioate backbone substituted with a 4-chlorophenyl group. This structure confers unique physicochemical properties, including moderate hydrophobicity and stability under ambient conditions.
Properties
IUPAC Name |
S-(4-chlorophenyl) 2-phenoxyethanethioate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11ClO2S/c15-11-6-8-13(9-7-11)18-14(16)10-17-12-4-2-1-3-5-12/h1-9H,10H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PRLALTXJUBZYJQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OCC(=O)SC2=CC=C(C=C2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11ClO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Table 1: Comparative Analysis of Key Compounds
Key Comparisons
Chemical Backbone: this compound lacks the phosphorodithioate moiety present in carbophenothion and phosmet, which are organophosphates. The absence of phosphorus may enhance environmental persistence due to reduced hydrolysis susceptibility.
Bioactivity and Applications: Carbophenothion and phosmet are commercially utilized as pesticides, targeting insects and mites. Their phosphorodithioate groups enable covalent binding to insect nervous system enzymes .
Toxicity Profile: Organophosphates (e.g., carbophenothion) exhibit high acute toxicity (LD₅₀ < 100 mg/kg), whereas this compound’s toxicity is unreported but hypothesized to be lower due to structural differences.
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